3-(3-methoxypropyl)-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione
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Overview
Description
The compound “3-(3-methoxypropyl)-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione” is a heterocyclic compound with a molecular formula of C22H20N4O5 . It has an average mass of 420.418 Da and a mono-isotopic mass of 420.143372 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a multicomponent reaction of 1,3 diketones (dimedone, barbituric acid, and Meldrum’s acid), 6-aminouracil and aromatic aldehyde, through mechanochemical synthesis using a ball-mill has been used for the synthesis of pyrimido quinolines .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon environments in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound can be analyzed based on the functional groups present in the molecule. The presence of the pyrimido[4,5-b]quinoline moiety can potentially undergo various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure. For instance, the presence of the methoxypropyl and nitrophenyl groups can influence the compound’s polarity, solubility, and reactivity .Scientific Research Applications
- Research Findings : A series of quinoline and pyrimidoquinoline analogs, including our compound of interest, were synthesized and characterized. Among these, compounds 4b and 10f demonstrated remarkable in vitro antitumor activity across a broad spectrum of tumor cell lines. They showed effectiveness against various subpanels, including non-small cell lung, colon, CNS, melanoma, renal, and breast cancer cell lines .
- Research Findings : Some quinoline and pyrimidoquinoline derivatives exhibit antimicrobial activity. While specific data on our compound are limited, it’s worth exploring its potential in this context .
- Research Findings : Although not extensively studied, certain quinoline derivatives have displayed antimalarial activity. Our compound could be evaluated for similar effects .
- Research Findings : Some quinoline derivatives exhibit analgesic effects. While data specific to our compound are scarce, it’s an avenue worth exploring .
- Research Findings : Certain quinoline derivatives have demonstrated anti-inflammatory effects. While our compound’s activity remains unexplored, it could be a potential anti-inflammatory agent .
- Research Findings : A cost-effective and competent approach has been established for synthesizing pyrimidoquinolines. While not directly related to our compound, this approach highlights the broader field of pyrimidoquinoline research .
Antitumor Activity
Antimicrobial Properties
Antimalarial Activity
Analgesic Properties
Anti-Inflammatory Activity
Green Synthesis Approach
Future Directions
properties
IUPAC Name |
3-(3-methoxypropyl)-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O5/c1-24-17-10-4-3-9-16(17)19(27)18-21(24)23-20(25(22(18)28)11-6-12-31-2)14-7-5-8-15(13-14)26(29)30/h3-5,7-10,13H,6,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHNCOYRAVGNJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1N=C(N(C3=O)CCCOC)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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